molecular formula C20H22F2N6O B10755636 N-[5-(2,3-difluorophenyl)-1H-pyrazolo[3,4-c]pyridazin-3-yl]-2-(1-ethylpiperidin-4-yl)acetamide

N-[5-(2,3-difluorophenyl)-1H-pyrazolo[3,4-c]pyridazin-3-yl]-2-(1-ethylpiperidin-4-yl)acetamide

Cat. No.: B10755636
M. Wt: 400.4 g/mol
InChI Key: OGFGCRFMUGVFGM-UHFFFAOYSA-N
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Description

SB-698596-AC is a glycogen synthase kinase 3 inhibitor (GSK3i) that has shown significant potential in various scientific research applications. This compound has been studied for its role in reversing HIV latency and its potential therapeutic applications in cancer treatment .

Chemical Reactions Analysis

SB-698596-AC undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

SB-698596-AC exerts its effects by inhibiting glycogen synthase kinase 3, a key enzyme involved in various cellular processes. The inhibition of this enzyme leads to the modulation of multiple signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis. The molecular targets and pathways involved in the mechanism of action of SB-698596-AC include the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway .

Comparison with Similar Compounds

SB-698596-AC can be compared with other glycogen synthase kinase 3 inhibitors, such as GSK-3β inhibitors and other small molecule inhibitors targeting similar pathways. Some similar compounds include:

SB-698596-AC stands out due to its specific inhibition of glycogen synthase kinase 3 and its unique applications in HIV latency reversal and cancer treatment .

Properties

Molecular Formula

C20H22F2N6O

Molecular Weight

400.4 g/mol

IUPAC Name

N-[5-(2,3-difluorophenyl)-1H-pyrazolo[3,4-c]pyridazin-3-yl]-2-(1-ethylpiperidin-4-yl)acetamide

InChI

InChI=1S/C20H22F2N6O/c1-2-28-8-6-12(7-9-28)10-17(29)23-19-14-11-16(24-26-20(14)27-25-19)13-4-3-5-15(21)18(13)22/h3-5,11-12H,2,6-10H2,1H3,(H2,23,25,26,27,29)

InChI Key

OGFGCRFMUGVFGM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)CC(=O)NC2=NNC3=NN=C(C=C32)C4=C(C(=CC=C4)F)F

Origin of Product

United States

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